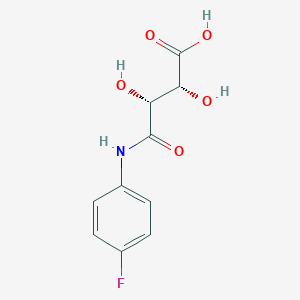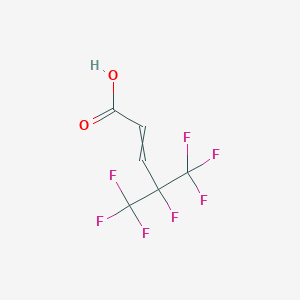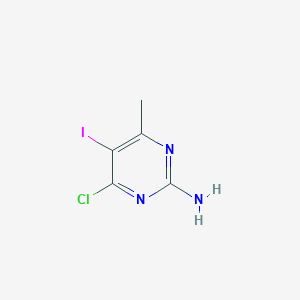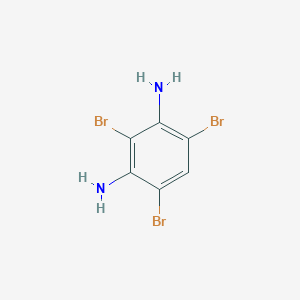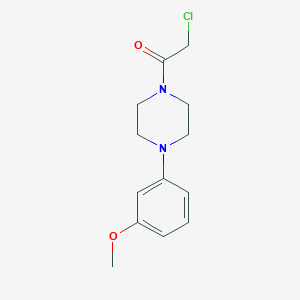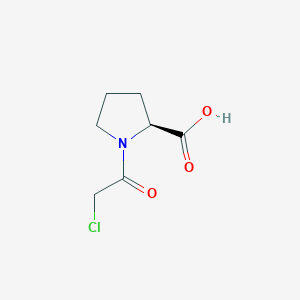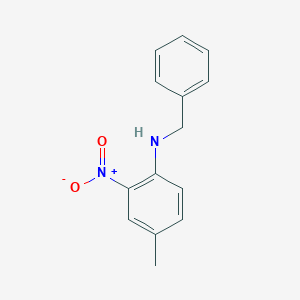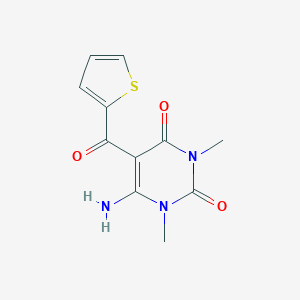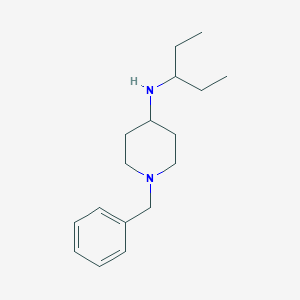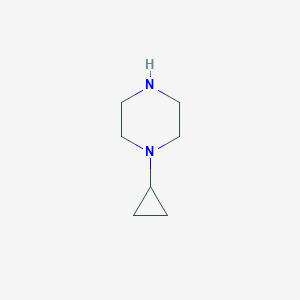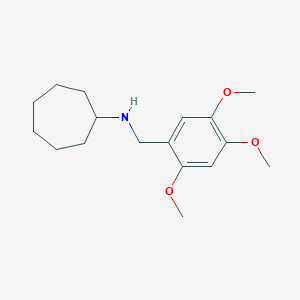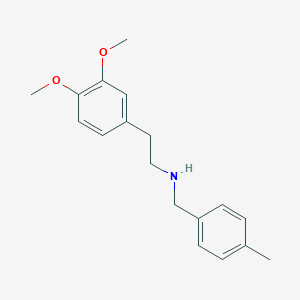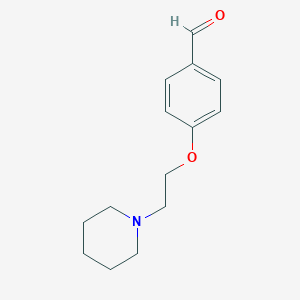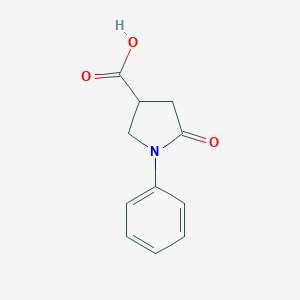
Arsanylidynethulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsanylidynethulium is a compound composed of thulium and arsenic Thulium is a rare earth element with the symbol Tm and atomic number 69, while arsenic is a metalloid with the symbol As and atomic number 33
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsanylidynethulium can be synthesized through several methods. One common approach involves the direct reaction of thulium metal with arsenic at high temperatures. The reaction typically occurs in a sealed environment to prevent contamination and ensure purity. The equation for this reaction is: [ 2 \text{Tm} + 3 \text{As} \rightarrow \text{Tm}_2\text{As}_3 ]
Industrial Production Methods: Industrial production of thulium arsenide often involves the use of high-purity thulium and arsenic. The materials are heated in a controlled environment to facilitate the reaction. Advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) may also be employed to produce high-quality thulium arsenide crystals.
Chemical Reactions Analysis
Types of Reactions: Arsanylidynethulium undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: this compound can be oxidized to form thulium oxide and arsenic trioxide. [ \text{Tm}_2\text{As}_3 + 3 \text{O}_2 \rightarrow 2 \text{Tm}_2\text{O}_3 + 3 \text{As}_2\text{O}_3 ]
-
Reduction: this compound can be reduced using strong reducing agents to yield elemental thulium and arsenic. [ \text{Tm}_2\text{As}_3 + 6 \text{H}_2 \rightarrow 2 \text{Tm} + 3 \text{AsH}_3 ]
-
Substitution: this compound can undergo substitution reactions with halogens to form thulium halides and arsenic halides. [ \text{Tm}_2\text{As}_3 + 6 \text{Cl}_2 \rightarrow 2 \text{TmCl}_3 + 3 \text{AsCl}_3 ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens such as chlorine. The reactions typically occur under controlled conditions, including specific temperatures and pressures, to ensure the desired products are obtained.
Major Products: The major products formed from these reactions include thulium oxide, arsenic trioxide, thulium halides, and arsenic halides.
Scientific Research Applications
Arsanylidynethulium has several scientific research applications due to its unique properties:
Chemistry: this compound is used in the study of semiconductor materials and their properties. It is also used in the synthesis of other rare earth compounds.
Biology: Research is ongoing to explore the potential biological applications of thulium arsenide, including its use in imaging and diagnostic techniques.
Medicine: Thulium-doped fiber lasers, which utilize thulium compounds, are used in medical procedures such as lithotripsy and laser surgery.
Industry: this compound is used in the production of high-performance electronic devices and components, including transistors and integrated circuits.
Mechanism of Action
The mechanism of action of thulium arsenide involves its interaction with various molecular targets and pathways. In semiconductor applications, thulium arsenide’s unique electronic properties enable it to function as an efficient material for electronic devices. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its functionality.
Comparison with Similar Compounds
Arsanylidynethulium can be compared with other similar compounds, such as gallium arsenide and indium arsenide. These compounds share similar properties but differ in their electronic and optical characteristics.
Gallium Arsenide (GaAs): Known for its high electron mobility and direct bandgap, making it suitable for high-speed electronic devices and optoelectronics.
Indium Arsenide (InAs): Exhibits high electron mobility and narrow bandgap, used in infrared detectors and high-speed electronics.
Uniqueness of Thulium Arsenide: this compound is unique due to its combination of rare earth and metalloid elements, which imparts distinct electronic and optical properties. Its applications in advanced electronic devices and potential biological uses set it apart from other similar compounds.
Conclusion
This compound is a compound with significant scientific and industrial potential. Its unique properties and diverse applications make it a valuable material for research and development in various fields. Continued exploration of its properties and applications will likely yield further advancements and innovations.
Properties
CAS No. |
12006-10-9 |
|---|---|
Molecular Formula |
AsTm |
Molecular Weight |
243.85581 g/mol |
IUPAC Name |
arsanylidynethulium |
InChI |
InChI=1S/As.Tm |
InChI Key |
BZDCMDKAUVHBPT-UHFFFAOYSA-N |
SMILES |
[As]#[Tm] |
Canonical SMILES |
[As]#[Tm] |
Key on ui other cas no. |
12006-10-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


